molecular formula C16H25N3O3S B7135778 N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide

N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide

Cat. No.: B7135778
M. Wt: 339.5 g/mol
InChI Key: KQFNJRXAQYIBPC-UHFFFAOYSA-N
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Description

N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an ethyl group, a phenylpropanone moiety, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-3-18-9-11-19(12-10-18)16(20)15(17-23(2,21)22)13-14-7-5-4-6-8-14/h4-8,15,17H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFNJRXAQYIBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the sulfonation of the intermediate to introduce the methanesulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring or phenylpropanone moiety .

Mechanism of Action

The mechanism of action of N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, thereby influencing signal transduction pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-ethylpiperazin-1-yl)-1-oxo-3-phenylpropan-2-yl]methanesulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the methanesulfonamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

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